

Spectroscopic Data of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Cat. No.: B037570

[Get Quote](#)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural confirmation and physicochemical properties. **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** is a versatile building block in organic synthesis, with applications in materials science and pharmaceutical research.^[1] A thorough understanding of its spectroscopic signature is paramount for its effective utilization in these fields.

Molecular Structure and Spectroscopic Overview

1-(4-Cyanophenyl)-2,5-dimethylpyrrole possesses a core structure consisting of a 2,5-dimethylpyrrole ring attached to a 4-cyanophenyl group via the pyrrole nitrogen. This arrangement of aromatic and heterocyclic moieties, along with the nitrile functional group, gives rise to a distinct spectroscopic profile. This guide will dissect the ^1H NMR, ^{13}C NMR, and mass spectrometry data to provide a detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Data for **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.82	d, $J = 8.5$ Hz	2H	H-3', H-5'
7.40	d, $J = 8.5$ Hz	2H	H-2', H-6'
5.91	s	2H	H-3, H-4
2.03	s	6H	2,5-CH ₃

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum exhibits four distinct signals, consistent with the molecular structure of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**.

- **Aromatic Protons (Cyanophenyl Ring):** The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The downfield doublet at 7.82 ppm is assigned to the protons ortho to the electron-withdrawing cyano group (H-3' and H-5'). The upfield doublet at 7.40 ppm corresponds to the protons meta to the cyano group (H-2' and H-6'). The coupling constant of 8.5 Hz is typical for ortho-coupling in a benzene ring.
- **Pyrrole Protons:** The singlet at 5.91 ppm, integrating to two protons, is assigned to the equivalent protons at the 3 and 4 positions of the pyrrole ring. The singlet nature of this peak is due to the symmetry of the 2,5-disubstituted pyrrole ring.
- **Methyl Protons:** The upfield singlet at 2.03 ppm, integrating to six protons, is attributed to the two equivalent methyl groups at the 2 and 5 positions of the pyrrole ring.

Figure 1: ¹H NMR chemical shift assignments for **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**

Chemical Shift (δ , ppm)	Assignment
142.4	C-1'
133.2	C-3', C-5'
128.8	C-2, C-5
126.3	C-2', C-6'
118.5	C≡N
111.0	C-4'
107.0	C-3, C-4
13.1	2,5-CH ₃

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum displays eight signals, which is in agreement with the number of unique carbon environments in the molecule.

- **Aromatic and Pyrrole Carbons:** The signals in the downfield region (100-150 ppm) correspond to the sp² hybridized carbons of the aromatic and pyrrole rings. The quaternary carbon C-1' attached to the nitrogen is observed at 142.4 ppm. The carbons of the cyanophenyl ring (C-2', C-3', C-5', C-6') and the pyrrole ring (C-2, C-3, C-4, C-5) are found in the range of 107.0 to 133.2 ppm. The signal at 128.8 ppm is assigned to the substituted carbons of the pyrrole ring (C-2 and C-5), while the signal at 107.0 ppm is assigned to the unsubstituted carbons (C-3 and C-4).
- **Nitrile Carbon:** The signal for the nitrile carbon (C≡N) appears at 118.5 ppm, which is a characteristic chemical shift for this functional group.

- Methyl Carbons: The upfield signal at 13.1 ppm is attributed to the equivalent carbons of the two methyl groups.

Mass Spectrometry (MS)

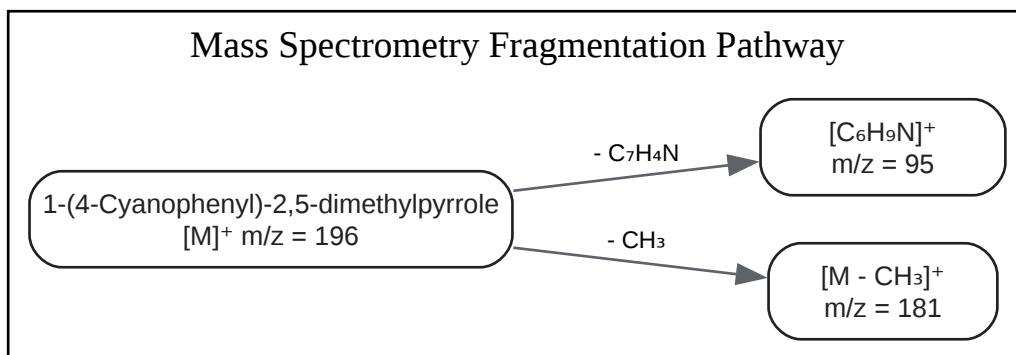

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS).^[2]

Table 3: Mass Spectrometry Data for **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**

m/z	Interpretation
196	$[M]^+$ (Molecular ion)
181	$[M - CH_3]^+$
95	$[C_6H_9N]^+$ (2,5-dimethylpyrrole fragment)

Interpretation of the Mass Spectrum:

The mass spectrum shows a molecular ion peak $[M]^+$ at m/z 196, which corresponds to the molecular weight of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** ($C_{13}H_{12}N_2$). The fragmentation pattern provides further structural confirmation. A prominent fragment is observed at m/z 181, corresponding to the loss of a methyl group ($[M - CH_3]^+$). Another significant peak is seen at m/z 95, which represents the 2,5-dimethylpyrrole cationic fragment, resulting from the cleavage of the N-C(aryl) bond.

[Click to download full resolution via product page](#)

Figure 2: Proposed fragmentation pathway for **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions: Use a capillary column suitable for the analysis of aromatic and heterocyclic compounds (e.g., a DB-5 or equivalent). Program the oven temperature with a gradient to ensure good separation.
- MS Conditions: Employ electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

- Data Analysis: Identify the peak corresponding to **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The comprehensive analysis of the ^1H NMR, ^{13}C NMR, and mass spectrometry data provides unambiguous confirmation of the structure of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**. The presented data and interpretations serve as a valuable reference for researchers utilizing this compound in their synthetic and developmental endeavors. The detailed protocols offer a foundation for reproducible and high-quality spectroscopic characterization.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Data of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b037570#1-4-cyanophenyl-2-5-dimethylpyrrole-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com